molecular formula C17H26N2O5S B5543383 N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B5543383
M. Wt: 370.5 g/mol
InChI Key: ZMANJPSNXZCQSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib, is achieved through these steps with a total yield of 20.2% (Wang, Wenhui, Tang, & Xu, 2015). This process illustrates the complexity and efficiency of synthesizing compounds within this chemical family.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by their piperidine backbone and various functional groups, including sulfonyl and methoxy groups. These structural features are essential for the compound's reactivity and interactions. For instance, the addition-rearrangement reactions with arylsulfonyl isocyanates lead to the generation of functionalized 2-piperidones, demonstrating the influence of molecular structure on chemical behavior (Jao, Slifer, Lalancette, & Hall, 1996).

Chemical Reactions and Properties

N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide participates in various chemical reactions, reflecting its chemical properties. For example, the N-acyl and N-sulfonyl groups significantly affect the compound's anodic methoxylation, illustrating the compound's reactivity and potential for modification (Golub & Becker, 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are crucial for their handling and application in various chemical processes. While specific details on the physical properties of N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide are not directly available, related compounds exhibit solubility in common organic solvents, indicating similar behavior (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, are defined by the compound's functional groups and molecular structure. The synthesis and functionalization reactions mentioned above highlight the compound's chemical versatility and potential for further chemical exploration.

Scientific Research Applications

Serotonin 4 Receptor Agonist Activity

The benzamide derivatives, including compounds structurally related to N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, have been evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, were synthesized and tested for their ability to contract the isolated guinea-pig ascending colon, indicating their potential for gastrointestinal motility enhancement. The modification of the 1-methylindol-3-ylcarbonylamino moiety with a benzoyl or phenylsulfonyl group was found to increase intestinal absorption rate, showing promise for oral bioavailability and pharmacological profiles advantageous for gastrointestinal motility disorders (Sonda et al., 2003).

Electrochemical Applications

A novel ionic liquid incorporating a substituted piperidinium cation and a TFSI anion was synthesized and characterized for its potential in electrochemical applications. This synthesis demonstrates the versatility of such compounds in creating high-voltage ionic liquids promising for various electrochemical technologies (Savilov et al., 2016).

Water Treatment Technologies

The development of novel sulfonated thin-film composite nanofiltration membranes utilizing sulfonated aromatic diamine monomers demonstrates the application of related chemical structures in improving water flux and treatment efficiency. These membranes show enhanced surface hydrophilicity and effective dye rejection, indicating their potential for advanced water treatment solutions (Liu et al., 2012).

Synthesis and Pharmacological Properties

Further research into the benzamide derivatives as selective serotonin 4 receptor agonists reveals their pharmacological properties, especially in accelerating gastric emptying and increasing the frequency of defecation. This research highlights the potential of these compounds in developing novel prokinetic agents with reduced side effects, beneficial for treating gastrointestinal tract disorders (Sonda et al., 2004).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperidine derivatives are found in many drugs and can have a wide range of biological activities .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activity. It could also involve developing more efficient synthesis methods or exploring its potential uses in pharmaceuticals or other applications .

properties

IUPAC Name

N-[1-(2-methoxyphenoxy)propan-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-13(12-24-16-9-5-4-8-15(16)23-2)18-17(20)14-7-6-10-19(11-14)25(3,21)22/h4-5,8-9,13-14H,6-7,10-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMANJPSNXZCQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1OC)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methoxyphenoxy)propan-2-yl]-1-(methylsulfonyl)piperidine-3-carboxamide

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